Ethyl 2-chloro-6-fluorophenylacetate

Description

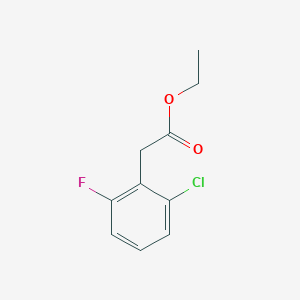

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-chloro-6-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWCLHPMDWPDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369797 | |

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-85-8 | |

| Record name | Ethyl 2-chloro-6-fluorophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Ethyl 2 Chloro 6 Fluorophenylacetate

Established Synthetic Routes for Halogenated Phenylacetate (B1230308) Esters

The synthesis of halogenated phenylacetate esters like Ethyl 2-chloro-6-fluorophenylacetate can be achieved through several established chemical routes. These methods often involve the formation of the ester functional group from a corresponding carboxylic acid or the construction of the carbon skeleton through C-C bond formation.

A primary and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of 2-chloro-6-fluorophenylacetic acid with ethanol (B145695). organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, and the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The reaction is generally carried out under reflux conditions. operachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com

Table 1: Typical Reaction Parameters for Fischer-Speier Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 2-chloro-6-fluorophenylacetic acid, Ethanol | Formation of the target ester |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To increase the electrophilicity of the carboxylic acid |

| Solvent | Excess Ethanol or a solvent like Toluene | To drive the equilibrium towards product formation |

| Temperature | Reflux | To accelerate the reaction rate |

| Water Removal | Dean-Stark apparatus, molecular sieves | To shift the equilibrium towards the ester product |

Work-up of the reaction typically involves neutralization of the acid catalyst, extraction of the ester into an organic solvent, and purification by distillation. operachem.com

One such approach is the cross-coupling reaction of an organometallic reagent derived from 2-chloro-6-fluorobenzene with ethyl chloroacetate (B1199739) or a related derivative. For instance, a Grignard reagent or an organozinc compound could potentially be used.

Another possibility is the reaction of a nucleophile, such as the enolate of ethyl acetate (B1210297), with an electrophilic derivative of 2-chloro-6-fluorobenzene. However, the presence of the halogen substituents on the aromatic ring can influence the reactivity and may require specific reaction conditions.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for C-C bond formation. researchgate.net A plausible route could involve the coupling of an appropriately substituted 2-chloro-6-fluorophenylboronic acid with ethyl bromoacetate (B1195939) in a Suzuki-type coupling, although this would yield the bromo-analogue which would then need to be converted to the chloro-analogue. A more direct approach could involve the coupling of a 2-chloro-6-fluorophenyl derivative with a suitable acetate nucleophile under palladium catalysis. researchgate.net

Palladium-catalyzed carbonylation reactions represent a versatile method for the synthesis of carboxylic acid derivatives, including esters. researchgate.net This approach typically involves the reaction of an aryl halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a potential starting material would be a di-halogenated benzene (B151609) derivative, such as 1-bromo-2-chloro-6-fluorobenzene. The palladium catalyst, typically in the form of a palladium(0) complex with phosphine (B1218219) ligands, would oxidatively add to the aryl-bromide bond. Subsequent insertion of carbon monoxide into the aryl-palladium bond forms an acyl-palladium complex. Finally, reaction with ethanol would lead to the formation of the ethyl ester and regeneration of the palladium(0) catalyst.

Table 2: Key Components in Palladium-Catalyzed Carbonylation

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | 1-bromo-2-chloro-6-fluorobenzene | Source of the aryl group |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand | Facilitates the carbonylation reaction |

| Carbon Monoxide | CO gas | Source of the carbonyl group |

| Alcohol | Ethanol | Forms the ester |

| Base | Triethylamine, Potassium carbonate | Neutralizes the hydrogen halide formed |

This methodology offers the advantage of constructing the arylacetic ester framework in a single step from readily available precursors. nih.gov

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogues is of significant interest in medicinal chemistry. These methods aim to produce a single enantiomer of a chiral molecule.

One common strategy is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This can be applied to reactions such as the asymmetric hydrogenation of a suitable precursor or an asymmetric C-C bond-forming reaction.

For the enantiomeric enrichment of a racemic mixture of a chiral analogue of this compound, enzymatic kinetic resolution is a highly effective method. researchgate.net In this process, an enzyme, often a lipase (B570770), selectively catalyzes the reaction of one enantiomer of the racemate, leaving the other enantiomer unreacted. researchgate.net For example, a lipase could selectively acylate one enantiomer of a corresponding racemic alcohol, allowing for the separation of the acylated product from the unreacted alcohol. researchgate.net

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers several advantages over traditional chemical methods. taylorfrancis.com These reactions are often highly selective, occur under mild conditions (temperature and pH), and are environmentally benign. taylorfrancis.com

For the synthesis of this compound and its analogues, lipases are particularly useful enzymes. chemrxiv.org Lipases can catalyze the esterification of 2-chloro-6-fluorophenylacetic acid with ethanol in non-aqueous media. nih.gov The use of an immobilized lipase can simplify the purification process, as the enzyme can be easily recovered and reused.

Whole-cell biocatalysis is another promising approach. nih.gov In this technique, intact microbial cells are used as the catalyst. google.com This can be advantageous as it eliminates the need for enzyme purification and can provide a system for cofactor regeneration if required for the reaction. nih.gov For example, a recombinant microorganism could be engineered to overexpress a specific lipase or a cascade of enzymes capable of converting a simple starting material into the desired halogenated phenylacetate. nih.gov

Table 3: Comparison of Chemical and Biocatalytic Synthesis

| Feature | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperature, strong acids/bases) | Mild (near ambient temperature and neutral pH) |

| Selectivity | Can be low, leading to byproducts | High (chemo-, regio-, and enantioselectivity) |

| Environmental Impact | Can generate significant waste and use hazardous reagents | Generally more environmentally friendly |

| Catalyst | Often heavy metals or corrosive acids | Enzymes (biodegradable) |

| Substrate Scope | Broad | Can be limited |

The development of robust and efficient biocatalytic systems for the synthesis of this compound and related compounds is an active area of research, driven by the increasing demand for sustainable chemical manufacturing processes.

Exploration of Sustainable and Environmentally Benign Synthesis Protocols

In recent years, the principles of green chemistry have guided the development of more sustainable and environmentally friendly synthetic methodologies. For the synthesis of aryl acetates like this compound, traditional methods often involve the use of hazardous reagents and generate significant waste. Modern approaches aim to mitigate these issues through catalyst-free and solvent-free conditions, the use of renewable feedstocks, and enzymatic processes.

One sustainable approach involves the palladium-catalyzed carbonylation of benzyl (B1604629) acetate derivatives, which avoids the use of halogen and base additives. rsc.org This method allows for the synthesis of a variety of alkyl arylacetates in excellent yields. rsc.org The substrates for this reaction can be prepared by treating the corresponding benzyl alcohol with isopropenyl acetate, a non-toxic acetylating agent that produces only acetone (B3395972) as a byproduct. rsc.org This entire process can be completely halogen-free. rsc.org Another green method for the synthesis of phenolic esters involves the esterification of phenols with acetic anhydride (B1165640) under solvent-free and catalyst-free conditions, where temperature is the key factor. jetir.org

Biocatalysis offers another sustainable route. For instance, the bioproduction of ethyl phenylacetate has been achieved from renewable feedstocks like L-phenylalanine through enzymatic cascades. nih.gov Lyophilized mycelia of fungi such as Aspergillus oryzae have been shown to effectively catalyze the esterification of phenylacetic acid. semanticscholar.orgscielo.br These biocatalytic methods often proceed under mild conditions and with high selectivity, reducing the environmental impact. semanticscholar.orgscielo.br

Table 1: Comparison of Sustainable Synthesis Methods for Aryl Acetates

| Method | Key Features | Advantages |

|---|---|---|

| Palladium-Catalyzed Carbonylation | Halogen and base-free | High yields, avoids hazardous reagents rsc.org |

| Solvent-Free Thermal Esterification | Catalyst and solvent-free | Reduced waste, simplified purification jetir.org |

| Biocatalysis (Enzymatic) | Use of renewable feedstocks, mild conditions | High selectivity, environmentally friendly nih.gov |

Derivatization Strategies and Functional Group Transformations

This compound possesses several reactive sites that can be targeted for derivatization, allowing for the synthesis of a diverse range of compounds. These include the ester moiety, the halogen substituents, and the phenyl ring.

The ester group is a primary site for functional group transformations. Hydrolysis of the ester to the corresponding carboxylic acid, 2-chloro-6-fluorophenylacetic acid, can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk In contrast, alkaline hydrolysis, or saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another important reaction. This can be performed under both acidic and basic conditions. masterorganicchemistry.com For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst would yield a new ester. The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. tu-clausthal.de

The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. libretexts.org While simple aryl halides are generally unreactive towards nucleophiles, the presence of activating groups in the ortho or para positions can significantly increase the reaction rate. libretexts.org In the case of this compound, the reactivity of the halogen substituents towards nucleophilic attack will depend on the nature of the nucleophile and the reaction conditions. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and makes the carbon more susceptible to nucleophilic attack. youtube.com

The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution (EAS) reactions. The existing chloro and fluoro substituents are ortho, para-directing groups, although they are deactivating due to their electronegativity. youtube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the existing halogens. Common EAS reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regioselectivity of these reactions will be influenced by the combined directing effects of the chloro, fluoro, and ethyl acetate groups.

The active methylene (B1212753) group adjacent to the ester carbonyl in this compound can be exploited for the introduction of hydrazinylidene moieties. This is typically achieved through a Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto ester or a related active methylene compound. The resulting hydrazone derivatives are valuable intermediates for the synthesis of various heterocyclic compounds. For instance, the reaction of a related compound, ethyl 2-chloro-3-oxobutanoate, with a diazonium salt yields a hydrazone that can be used in the synthesis of spiroheterocycles.

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes.

The synthesis of this compound from 2-chloro-6-fluorophenylacetic acid and ethanol would likely proceed via a Fischer esterification mechanism. pearson.com This acid-catalyzed reaction involves the protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester. byjus.commasterorganicchemistry.comorganic-chemistry.org

The halogenation of the phenyl ring, a potential step in the synthesis of the starting material, occurs through an electrophilic aromatic substitution mechanism. masterorganicchemistry.com For chlorination or bromination, a Lewis acid catalyst like FeCl₃ or FeBr₃ is typically used to polarize the halogen-halogen bond, creating a stronger electrophile. libretexts.org The aromatic ring then attacks the electrophilic halogen, forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com Deprotonation of this intermediate restores the aromaticity and yields the halogenated product. masterorganicchemistry.com

The Hell-Volhard-Zelinsky reaction provides a mechanism for the α-halogenation of the carboxylic acid precursor. chemistrylearner.comaakash.ac.in This reaction involves the conversion of the carboxylic acid to an acyl halide, which then tautomerizes to an enol. The enol then reacts with the halogen to form the α-halo acyl halide, which is subsequently hydrolyzed to the α-halo carboxylic acid. nrochemistry.combyjus.com

Table 2: Key Mechanistic Steps in Related Syntheses

| Reaction | Key Intermediate | Driving Force |

|---|---|---|

| Fischer Esterification | Tetrahedral intermediate | Removal of water byjus.commasterorganicchemistry.comorganic-chemistry.org |

| Electrophilic Aromatic Halogenation | Sigma complex (carbocation) | Restoration of aromaticity libretexts.orgmasterorganicchemistry.com |

| Hell-Volhard-Zelinsky Reaction | Acyl halide enol | Formation of stable α-halo acid nrochemistry.combyjus.com |

Advanced Spectroscopic and Analytical Characterization in Academic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of ethyl 2-chloro-6-fluorophenylacetate. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their chemical environments. For a molecule with protons (¹H), carbons (¹³C), and fluorine (¹⁹F), a combination of NMR experiments is employed for a comprehensive characterization.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling. The methylene (B1212753) protons of the acetate (B1210297) group appear as a singlet, as they lack adjacent protons. The aromatic protons on the substituted phenyl ring exhibit complex splitting patterns due to coupling with each other and with the neighboring fluorine atom.

The chemical shifts (δ) in ¹H NMR are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which deshield the nearby protons, causing them to resonate at higher frequencies (downfield).

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH₃ (ethyl) | 1.25 | Triplet | 7.1 |

| CH₂ (ethyl) | 4.20 | Quartet | 7.1 |

| CH₂ (acetate) | 3.90 | Singlet | N/A |

| Aromatic H | 7.10 - 7.40 | Multiplet | N/A |

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon framework. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (around 170 ppm). The aromatic carbons show a range of chemical shifts influenced by the positions of the chloro and fluoro substituents. The carbons of the ethyl group appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | 14.1 |

| CH₂ (ethyl) | 61.5 |

| CH₂ (acetate) | 40.0 |

| Aromatic C-Cl | 135.0 (d, J(C-F) ≈ 4 Hz) |

| Aromatic C-F | 162.0 (d, J(C-F) ≈ 250 Hz) |

| Other Aromatic C | 115.0 - 132.0 |

| C=O (ester) | 169.0 |

Note: 'd' denotes a doublet, and J(C-F) represents the coupling constant between carbon and fluorine.

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorine Substituents

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing valuable information about the substitution pattern on the aromatic ring. The predicted chemical shift for the fluorine atom would be in the typical range for an aryl fluoride.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like esters. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The high-resolution mass measurement from ESI-MS allows for the confirmation of the molecular formula (C₁₀H₁₀ClFO₂).

Interactive Data Table: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 217.0375 |

| [M+Na]⁺ | 239.0194 |

Note: The molecular weight of this compound is 216.64 g/mol .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, and MS is used to identify each component. For this compound, GC-MS can be used to determine its purity and to confirm its identity. The retention time in the gas chromatogram is a characteristic property of the compound under specific GC conditions. The mass spectrum obtained from the MS detector will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and can be used for its unambiguous identification. Common fragmentation pathways for this molecule would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially the cleavage of the C-Cl bond.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and behavior in the solid state.

While the specific crystal structure of this compound is not widely reported in publicly available academic literature, related structures containing a 2-fluorophenyl or a 2-chloro-fluorophenyl moiety have been analyzed. nih.govnih.gov For instance, studies on complex molecules incorporating these fragments reveal detailed conformational features, such as the dihedral angles between the phenyl ring and other parts of the molecule. nih.govresearchgate.net If a suitable single crystal of this compound were to be analyzed, this method would elucidate the packing of molecules in the crystal lattice and identify any significant intermolecular forces, such as hydrogen bonds or π–π stacking interactions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its specific structural components.

The most prominent feature is the strong absorption band associated with the carbonyl (C=O) group of the ester, which is expected in the range of 1740-1760 cm⁻¹. Data from the closely related compound, ethyl chloroacetate (B1199739), shows a sharp band at 1748.9 cm⁻¹, which is indicative of this functional group. researchgate.net Other significant peaks include those for the C-O stretching of the ester, C-F stretching of the fluorinated aromatic ring, and C-Cl stretching.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2980-2850 | Aliphatic C-H | Stretch |

| ~1750 | Ester C=O | Stretch |

| ~1600-1450 | Aromatic C=C | Stretch |

| ~1250-1000 | C-O, C-F | Stretch |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is indispensable for the separation, purification, and assessment of purity of chemical compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components of a mixture with high resolution and sensitivity. It is routinely used to determine the purity of this compound and to quantify it in reaction mixtures. The most common mode for a compound of this polarity is reverse-phase (RP) HPLC.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For analogous compounds like ethyl chloroacetate, methods have been developed using a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier. sielc.com This setup allows for the separation of the target compound from nonpolar and polar impurities. The retention time of the compound is a key identifier under specific chromatographic conditions, and the peak area from the detector's output is proportional to its concentration, enabling precise quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity checks. In the synthesis of compounds involving fluorophenyl groups, TLC is often used to track the consumption of starting materials and the formation of the desired product. nih.gov

For this compound, a TLC analysis would typically be performed on a silica (B1680970) gel plate, which acts as the polar stationary phase. The mobile phase, or eluent, would be a mixture of solvents, commonly a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents is adjusted to achieve optimal separation. The position of the compound spot on the developed plate is described by its retention factor (Rf), which is unique to the compound under a specific set of conditions.

Computational Chemistry Data and Predictive Analysis

Computational chemistry provides valuable insights into the physicochemical properties of molecules through predictive models. Molecular descriptors are numerical values that encode structural information and are used to predict properties like solubility, permeability, and bioavailability.

Molecular Descriptors (e.g., TPSA, LogP)

For this compound, two of the most important molecular descriptors are the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP is a measure of a compound's lipophilicity or hydrophobicity. It is the logarithm of the ratio of the concentration of the compound in an octanol (B41247) phase to its concentration in an aqueous phase. This value is critical for predicting how a compound will distribute within a biological system.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| TPSA | 26.3 Ų | Predicts good membrane permeability |

These calculated values suggest that this compound possesses physicochemical properties that make it a viable candidate for further development in various chemical synthesis applications.

Molecular Docking and Binding Mode Predictions

Extensive searches of academic and scientific literature did not yield specific studies on the molecular docking and binding mode predictions for this compound. While computational analyses, including molecular docking, are common for compounds with potential biological activity, no published research detailing such investigations for this particular chemical entity was identified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as a small molecule, might interact with a protein target at the atomic level. These studies can predict key binding interactions, such as hydrogen bonds and hydrophobic interactions, and estimate the binding affinity, often expressed as a binding energy score.

Typically, in silico studies on compounds structurally related to this compound, such as other phenylacetate (B1230308) derivatives, have been conducted to explore their potential as inhibitors of various enzymes. These studies often report on the specific amino acid residues involved in the binding and provide data that can be tabulated to compare the efficacy of different derivatives.

However, for this compound itself, the specific protein targets, predicted binding affinities, and detailed interaction modes remain uncharacterized in the available scientific literature. Therefore, no data tables or detailed research findings on its molecular docking and binding mode predictions can be provided at this time. Further research and publication in this specific area would be required to generate the detailed analysis requested.

Applications of Ethyl 2 Chloro 6 Fluorophenylacetate and Its Derivatives in Medicinal Chemistry and Biological Research

Design and Synthesis of Bioactive Analogues

The chemical structure of ethyl 2-chloro-6-fluorophenylacetate allows for diverse modifications, making it a valuable starting point for creating libraries of bioactive analogues. These synthetic efforts are crucial in the field of medicinal chemistry for identifying new drug candidates.

Structure-Activity Relationship (SAR) Studies of Substituted Phenylacetates

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.gov For substituted phenylacetates, these studies involve systematically altering different parts of the molecule and assessing the impact on its therapeutic effects. Key areas of modification often include the phenyl ring, the acetate (B1210297) group, and the ester functionality.

| General Phenylacetate (B1230308) Structure | Observed SAR Trends |

| - Halogen or alkyl substituents in ortho positions of the anilino ring can lead to optimal activity. researchgate.net | |

| - The presence of a methyl group on the phenylacetic acid ring is often required for selectivity towards certain enzymes like COX-2. researchgate.net | |

| - The angle of twist between two phenyl rings and the overall lipophilicity are crucial parameters for activity. researchgate.net |

Exploration of Substituent Effects on Biological Activity

The specific placement of substituents on the phenylacetate scaffold has been a key focus of research to fine-tune biological activity. The ortho, meta, and para positions on the phenyl ring offer distinct electronic and steric environments that can be exploited in drug design.

For example, a study on progesterone (B1679170) receptor antagonists found that the position of a fluorine atom on an acetoxyphenyl substituent at the C-17 position of a steroid core had a significant impact on binding activity. nih.gov The presence of the fluorine atom in the meta position resulted in improved binding activity compared to the ortho and para positions. nih.gov This highlights the subtle yet profound influence that substituent positioning can have on molecular interactions with biological targets. Further research into these effects continues to guide the rational design of more potent and selective therapeutic agents. nih.gov

Investigational Therapeutic Applications of Related Scaffolds

Derivatives of halogenated phenylacetates have shown promise in several areas of therapeutic research, demonstrating the versatility of this chemical class.

Thrombin Inhibitors Derived from Halogenated Phenylacetamides

Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombotic disorders. drugs.comnih.govclevelandclinic.orgmdpi.com Halogenated phenylacetamides, which can be synthesized from precursors like this compound, have been investigated as potential thrombin inhibitors. These compounds are designed to interact with the active site of thrombin, thereby blocking its enzymatic activity and preventing the formation of blood clots. nih.gov

Antineoplastic Research: Platinum(IV) Complexes Incorporating Halogenated Phenylacetates

In the field of oncology, researchers are continually seeking new and more effective anticancer agents. One promising area of investigation involves the development of platinum(IV) complexes. mdpi.comresearchgate.netnih.gov These complexes are designed as prodrugs that can be reduced within the tumor environment to release the active platinum(II) species and other bioactive ligands. mdpi.com

A series of cytotoxic platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The inclusion of halogenated phenylacetates as axial ligands in these complexes has been shown to enhance their cytotoxic potential. nih.gov For example, complexes containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands exhibited significant potency across a panel of human cancer cell lines. nih.gov Notably, one such complex displayed a GI50 value of 0.7 nM in the Du145 prostate cancer cell line, making it substantially more potent than the established chemotherapy drug, cisplatin. nih.gov

| Platinum(IV) Complex | Axial Ligand | Average GI50 (nM) | Potency vs. Cisplatin (in ADDP-resistant ovarian variant) |

| Complex 4 | 4-Fluorophenylacetic acid | 20 | ~4700-fold more potent |

| Complex 6 | 4-Bromophenylacetic acid | 20 | Not specified |

These findings underscore the potential of using halogenated phenylacetates to create novel platinum-based chemotherapeutics with improved efficacy. nih.gov

Anti-HIV-1 Agents and Reverse Transcriptase Inhibition

The human immunodeficiency virus (HIV) remains a significant global health challenge, and the development of new antiretroviral agents is a critical area of research. One of the key targets for anti-HIV drug development is the viral enzyme reverse transcriptase (RT), which is essential for the replication of the virus. mdpi.com

Derivatives of phenylacetic acid have been explored for their potential to inhibit HIV-1 reverse transcriptase. For instance, a study on 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides, which can be derived from phenylacetic acid precursors, showed weak reverse transcriptase inhibitory activity at a concentration of 20µM. While the activity was modest, it provides a basis for further structural modifications to enhance potency. Other research has identified benzisothiazolone derivatives as multifunctional inhibitors of both the DNA polymerase and RNase H activities of HIV-1 RT. mdpi.comresearchgate.net These findings suggest that the phenylacetate scaffold and its bioisosteres could be valuable starting points for the design of novel anti-HIV-1 agents. researchgate.netnih.govresearchgate.netresearcher.life

Kinase Inhibitors for Proliferative Diseases

The structural motif of a substituted phenylacetate is a key feature in the design of various kinase inhibitors, which are crucial in the treatment of proliferative diseases such as cancer. While direct studies on this compound as a kinase inhibitor are not extensively documented in publicly available research, the chemical features of this compound and its derivatives are pertinent to the structure-activity relationships (SAR) of known kinase inhibitors.

Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of anticancer drugs. The 2-chloro-6-fluorophenyl group present in this compound can be a critical pharmacophore for achieving potent and selective kinase inhibition. For instance, the presence of a 2-chloro-6-methylphenyl group is a feature in the potent dual Src/Abl kinase inhibitor, dasatinib. nih.gov This suggests that the specific substitution pattern on the phenyl ring is crucial for interaction with the kinase active site.

The development of novel kinase inhibitors often involves the synthesis of a library of compounds with variations in the substitution pattern of a core scaffold. This compound can serve as a valuable starting material for such libraries. The ester functionality can be readily converted to an amide, which is a common linker in many kinase inhibitors, connecting the phenyl ring to another heterocyclic system.

Research into novel kinase inhibitors has explored a wide range of heterocyclic scaffolds, many of which could be synthesized using derivatives of this compound. For example, the synthesis of substituted 4H-1,2,6-thiadiazin-4-ones has been investigated for their anti-cancer properties, with insights from previous kinase inhibitor programs guiding the selection of substitution patterns. nih.gov The anilino-thiadiazinones, in particular, have shown activity against a panel of cancer cell lines.

The table below summarizes the activity of some anilinothiadiazinone derivatives in various cancer cell lines, illustrating the potential for developing kinase inhibitors from related scaffolds.

| Compound | Bladder Cancer (UMUC3) IC₅₀ (µM) | Prostate Cancer (PC3) IC₅₀ (µM) | Pancreatic Cancer (PANC1) IC₅₀ (µM) | Breast Cancer (MCF7) IC₅₀ (µM) |

| 14 | >50 | 2.5 | 4.8 | 15.6 |

| 15 | 1.9 | 1.8 | 3.5 | 4.1 |

| 16 | 3.2 | 2.1 | 5.2 | 6.8 |

| 17 | 1.8 | 1.6 | 3.1 | 3.9 |

Data adapted from a study on substituted 4H-1,2,6-thiadiazin-4-ones. nih.gov

Furthermore, the design of selective Aurora A kinase inhibitors has been explored using quinazoline (B50416) derivatives. nih.gov The synthesis of these complex molecules often relies on building blocks that can introduce substituted phenyl rings. The 2-chloro-6-fluorophenyl moiety could be incorporated into such scaffolds to modulate selectivity and potency.

Hypnotic Agents and Anesthetics

The investigation of fluorinated phenylacetate derivatives has shown promise in the development of ultra-short recovery sedative/hypnotic agents. nih.govresearchgate.net While research has not specifically focused on this compound, the broader class of compounds provides a strong rationale for its potential in this area. The introduction of fluorine into the structure of hypnotic agents can enhance properties such as absorption and transport across the blood-brain barrier. researchgate.net

A study focused on the synthesis and evaluation of fluorine-substituted phenyl acetate derivatives identified several compounds with potent hypnotic effects and rapid recovery times in animal models. researchgate.net The general approach involves modifying the structure of known anesthetics like propanidid (B1678258) to include fluorine, with the aim of improving their pharmacokinetic profiles.

The hypnotic activities of a series of fluorine-containing phenyl acetate derivatives were tested in mice, and the results demonstrated that the position and type of fluorine substitution significantly impact the anesthetic potency and duration of action. The table below presents data on the hypnotic activity of some of these derivatives.

| Compound | R¹ | R² | R³ | Onset of LORR (s) | Duration of LORR (min) |

| 5a | OCH₂CF₃ | H | H | 25.5 ± 4.3 | 4.8 ± 1.1 |

| 5b | OCH₂CF₃ | H | F | 28.2 ± 5.1 | 5.3 ± 1.5 |

| 5c | OCH₂CF₃ | F | H | 30.1 ± 4.9 | 6.1 ± 1.8 |

| 5j | OCH₂CH₂F | H | H | 15.3 ± 3.2 | 10.2 ± 2.3 |

| Propanidid | - | - | - | 12.1 ± 2.8 | 8.5 ± 2.1 |

LORR: Loss of Righting Reflex. Data adapted from a study on fluorine-substituted phenyl acetate derivatives as sedative/hypnotic agents. nih.govresearchgate.net

The findings suggest that the presence of a fluoroethyl group, as seen in compound 5j, can lead to a desirable profile of rapid onset and moderate duration of action, with the potential for swift recovery. researchgate.net Phenylacetate derivatives, in general, have been reported to exhibit various biological activities, including hypnotic properties. vulcanchem.com The development of new hypnotic agents often focuses on achieving a balance between potency, rapid metabolism, and a favorable safety profile. The structural features of this compound make it an interesting candidate for further investigation in this context.

Anti-inflammatory and Antineurological Properties of Fluorinated Phenylacetates

Fluorinated phenylacetates represent a class of compounds with significant potential for anti-inflammatory and antineurological applications. The introduction of fluorine into organic molecules can modulate their biological activity, metabolic stability, and lipophilicity, which are key determinants of a drug's efficacy. smolecule.com While specific studies on the anti-inflammatory and antineurological properties of this compound are limited, the known activities of related compounds provide a strong basis for its potential in these areas.

Phenylacetic acid derivatives are the backbone of many nonsteroidal anti-inflammatory drugs (NSAIDs). For example, diclofenac, a potent NSAID, is a derivative of phenylacetic acid. The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The substitution pattern on the phenyl ring is critical for the inhibitory activity and selectivity towards COX-1 and COX-2.

Research on 3-fluorophenylacetic acid has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties. nih.gov The fluorine atom is thought to enhance metabolic stability and bioavailability, making it a valuable feature in drug design. nih.gov The unique electronic properties of the 2-chloro-6-fluorophenyl group in this compound could lead to novel interactions with biological targets involved in inflammation.

In the context of neurological disorders, the ability of a compound to cross the blood-brain barrier is paramount. The introduction of fluorine can increase the lipophilicity of a molecule, potentially enhancing its central nervous system (CNS) penetration. researchgate.net This is a desirable property for drugs targeting neurological conditions. While direct evidence for the antineurological properties of this compound is not available, the development of multifunctional CNS agents often involves the use of halogenated aromatic moieties. For instance, conjugates of amiridine and salicylic (B10762653) derivatives have been synthesized as potential treatments for Alzheimer's disease, demonstrating high anticholinesterase activity and the ability to inhibit Aβ₄₂ self-aggregation. mdpi.com The design of such molecules highlights the importance of substituted aromatic rings in achieving desired CNS activity.

The table below summarizes the potential therapeutic applications of fluorinated phenylacetates based on the properties of related compounds.

| Property | Potential Therapeutic Application | Rationale based on Related Compounds |

| Anti-inflammatory | Treatment of inflammatory conditions like arthritis | Phenylacetic acid is a core structure of many NSAIDs. Fluorination can enhance potency and metabolic stability. nih.gov |

| Analgesic | Pain management | Analgesic properties are often associated with anti-inflammatory activity. |

| Antineurological | Treatment of neurodegenerative diseases | Fluorination can improve blood-brain barrier penetration. researchgate.net Halogenated aromatic structures are used in the design of CNS-active agents. mdpi.com |

Role as a Chemical Intermediate in Advanced Organic Synthesis

This compound is a valuable precursor for the synthesis of complex heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. The presence of multiple reactive sites—the ester group and the activated phenyl ring—allows for a variety of chemical transformations.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. For example, the synthesis of quinazolinone derivatives, a class of compounds with diverse biological activities, often involves the cyclization of an anthranilic acid derivative with a suitable partner. A substituted phenylacetic acid derivative can be used to introduce the desired phenyl group at a specific position on the quinazolinone scaffold.

Furthermore, the halogen substituents on the phenyl ring provide handles for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These powerful synthetic methods allow for the construction of complex biaryl systems or the introduction of various functional groups, leading to the formation of diverse heterocyclic frameworks.

For instance, the synthesis of thienopyrimidine derivatives, which have shown promise as anticancer agents and kinase inhibitors, often starts from a substituted thiophene (B33073) precursor. The 2-chloro-6-fluorophenyl moiety could be introduced into such a scaffold via a cross-coupling reaction, leveraging the reactivity of the chloro and fluoro substituents. A study on the synthesis of novel apoptosis-inducing agents for breast cancer utilized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a starting material for the construction of various fused heterocyclic systems, including thieno[2,3-d]pyrimidines.

The unique combination of chloro and fluoro substituents on the phenyl ring, along with the acetate side chain, makes this compound a versatile building block for the development of new pharmaceuticals and agrochemicals. The presence of halogens can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

In pharmaceutical development, the strategic incorporation of fluorine is a common strategy to enhance the drug-like properties of a lead compound. The 2-chloro-6-fluorophenyl group can be found in various bioactive molecules, and this compound provides a convenient starting point for their synthesis. For example, as mentioned earlier, the 2-chloro-6-methylphenyl group is a key component of the kinase inhibitor dasatinib, highlighting the importance of this substitution pattern for biological activity. nih.gov

In the field of agrochemicals, halogenated aromatic compounds are widely used as herbicides, insecticides, and fungicides. The specific nature and position of the halogen atoms can fine-tune the biological activity and selectivity of the compound. This compound can be used to synthesize novel agrochemicals by modifying the acetate side chain or by using the phenyl ring as a scaffold for further functionalization. The compound 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, a metabolite of the herbicide acetochlor, shares a similar substitution pattern on the phenyl ring, indicating the relevance of this structural motif in agrochemical research. nih.gov

The utility of fluorinated building blocks in organic synthesis is well-established. 3-Fluorophenylacetic acid, a related compound, is used in the synthesis of diverse libraries of compounds, including pentaamines and bis-heterocycles, for drug discovery. nih.gov This underscores the potential of this compound as a valuable tool for medicinal and agricultural chemists.

Environmental and Metabolic Fate Research of Substituted Phenylacetates

Biodegradation Studies of Halogenated Phenylacetate (B1230308) Compounds

The biodegradation of halogenated aromatic compounds, including phenylacetates, is a key process in their environmental dissipation. Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these often recalcitrant molecules.

Studies have demonstrated the microbial degradation of various chlorinated and fluorinated aromatic compounds. For instance, a pure culture of Pseudomonas cepacia (designated AC1100) has been shown to utilize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) as its sole source of carbon and energy. In laboratory settings, this strain was capable of degrading over 97% of 2,4,5-T within six days. nih.govresearchgate.net Similarly, Pseudomonas sp. strain CBS3 can utilize 4-chlorophenylacetic acid as its sole carbon and energy source, metabolizing it through a homoprotocatechuic acid intermediate.

The biodegradation of fluorinated aromatic compounds is also a subject of research, although they are often considered more resistant to microbial attack than their chlorinated counterparts. nih.gov A microbial consortium has been isolated that can achieve complete mineralization of fluorobenzene (B45895) under aerobic conditions. nih.gov This consortium was shown to effectively dehalogenate both fluorobenzene and 4-fluorophenol. nih.gov Research on the anaerobic degradation of fluorinated aromatic compounds has also identified strains of Pseudomonas capable of degrading 2-fluoro- and 4-fluorobenzoate (B1226621) under denitrifying conditions. researchgate.net

The effectiveness of biodegradation can be influenced by the presence of other compounds. For example, combined cell suspensions of Pseudomonas cepacia AC1100 and the 2,4-dichlorophenoxyacetic acid (2,4-D)-metabolizing organism Alcaligenes eutrophus JMP134 showed poor degradation of mixtures of 2,4-D and 2,4,5-T, suggesting potential toxic or inhibitory interactions. nih.gov

Table 1: Biodegradation of Halogenated Phenylacetate Analogs by Microbial Systems

| Compound | Microorganism/System | Key Findings | Reference(s) |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Pseudomonas cepacia AC1100 | >97% degradation within 6 days when used as a sole carbon and energy source. | nih.govresearchgate.net |

| 4-Chlorophenylacetic acid | Pseudomonas sp. strain CBS3 | Utilized as the sole carbon and energy source. | |

| Fluorobenzene | Microbial Consortium | Complete aerobic mineralization and dehalogenation. | nih.gov |

| 4-Fluorophenol | Microbial Consortium | Complete dehalogenation under aerobic conditions. | nih.gov |

| 2-Fluorobenzoate | Pseudomonas sp. | Degradation under anaerobic (denitrifying) conditions. | researchgate.net |

| 4-Fluorobenzoate | Pseudomonas sp. | Degradation under anaerobic (denitrifying) conditions. | researchgate.net |

Environmental Occurrence and Distribution in Various Matrices

Halogenated organic compounds are widely distributed in the environment due to their use in industrial and agricultural applications. nih.gov Their presence has been detected in various environmental matrices, including soil, water, and industrial effluents.

Monitoring studies have revealed the presence of a range of organo-halogenated contaminants (OHCs) in surface soils from different land-use types. nih.gov For example, a study in Pakistan found that industrial soils exhibited higher concentrations of DDTs, heavy polychlorinated biphenyls (PCBs), and polybrominated diphenyl ethers (PBDEs) compared to urban and agricultural soils. nih.gov While these studies provide a broad overview of halogenated compound contamination, specific data on the environmental concentrations of halogenated phenylacetates are less common.

Industrial wastewater is a significant source of halogenated organic compounds in the environment. researchgate.netuz.zgora.pl A survey of industrial effluent discharges identified a wide array of organic compounds, with many being specific to particular industrial sites. epa.gov The total organic halogen (TOX) content in treated wastewater effluents has been measured, with total organic chlorine (TOCl) being the most abundant fraction, followed by total organic fluorine (TOF) and total organic bromine (TOBr). rsc.org This indicates the widespread presence of halogenated compounds in industrial wastewater streams.

Table 2: Environmental Occurrence of Halogenated Organic Compounds

| Matrix | Compound Class | Concentration Range | Location/Source | Reference(s) |

| Industrial Soil | DDTs | >50 ng g⁻¹ (in 10% of samples) | Pakistan | nih.gov |

| Industrial Soil | Heavy PCBs | Elevated concentrations | Pakistan | nih.gov |

| Industrial Soil | PBDEs (BDE-47, -99) | Elevated concentrations | Pakistan | nih.gov |

| Treated Wastewater Effluent | Total Organic Fluorine (TOF) | 4.9–10.5 µg L⁻¹ | Alberta, Canada | rsc.org |

| Treated Wastewater Effluent | Total Organic Chlorine (TOCl) | 67.5–80.0 µg L⁻¹ | Alberta, Canada | rsc.org |

| Treated Wastewater Effluent | Total Organic Bromine (TOBr) | 5.0–9.0 µg L⁻¹ | Alberta, Canada | rsc.org |

| Treated Wastewater Effluent | Total Organic Iodine (TOI) | 1.8 and 6.1 µg L⁻¹ (in 2 samples) | Alberta, Canada | rsc.org |

Microbial Metabolism of Phenylacetic Acid Pathways

The microbial degradation of phenylacetic acid (PAA) and its derivatives proceeds through a well-characterized metabolic pathway. This pathway is crucial for the breakdown of various aromatic compounds that converge to PAA as a central intermediate.

Enzyme Characterization and Kinetic Profiles

A key initial step in the aerobic degradation of PAA is its activation to phenylacetyl-CoA, a reaction catalyzed by the enzyme phenylacetyl-CoA ligase (PA-CoA ligase). This enzyme has been purified and characterized from Pseudomonas putida. nih.govresearchgate.net The maximal rate of catalysis for the P. putida enzyme was observed at pH 8.2 and 30°C. nih.govresearchgate.net The enzyme exhibits specificity for PAA and its activity can be inhibited by certain divalent cations and sulfhydryl reagents. nih.govresearchgate.net

Another critical group of enzymes in the degradation of aromatic compounds are dioxygenases, which catalyze the cleavage of the aromatic ring. Catechol 2,3-dioxygenase is an extradiol dioxygenase that plays a role in the meta-cleavage pathway of catechol, a common intermediate in the degradation of aromatic compounds. ebi.ac.uk The activity of this enzyme is influenced by pH and temperature, with studies on the enzyme from Gordonia polyisoprenivorans showing optimal activity under specific environmental conditions. scielo.br

Table 3: Kinetic Profiles of Key Enzymes in Phenylacetic Acid Metabolism

| Enzyme | Source Organism | Substrate(s) | K_m | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Phenylacetyl-CoA ligase | Pseudomonas putida | ATP | 9.7 mM | 8.2 | 30 | nih.govresearchgate.netuniprot.org |

| CoA | 1.0 mM | 8.2 | 30 | nih.govresearchgate.netuniprot.org | ||

| Phenylacetic acid | 16.5 mM | 8.2 | 30 | nih.govresearchgate.netuniprot.org | ||

| Catechol 1,2-dioxygenase | Gordonia polyisoprenivorans | Catechol | - | 8.0 | 25 | scielo.br |

| Catechol 2,3-dioxygenase | Gordonia polyisoprenivorans | Catechol | - | 7.0 | 30 | scielo.br |

Implications for Bioremediation Strategies

Understanding the microbial pathways for the degradation of halogenated phenylacetates has significant implications for the development of bioremediation strategies for contaminated sites. clu-in.orggoogle.comresearchgate.netepa.gov Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment.

The use of microbial consortia, which are communities of different microbial species, has shown promise for the degradation of complex and recalcitrant compounds. nih.govnih.gov These consortia can exhibit enhanced degradation capabilities compared to single strains due to synergistic interactions and a wider range of enzymatic activities. For instance, a consortium of three bacterial strains was necessary for the complete mineralization of fluorobenzene. nih.gov The development of such consortia is a key area of research for the effective bioremediation of sites contaminated with halogenated aromatic compounds.

Engineered bioremediation approaches, which may involve the addition of nutrients or specific microbial cultures (bioaugmentation) to a contaminated site, can enhance the rate and extent of pollutant degradation. clu-in.orgepa.gov The knowledge of the specific enzymes and metabolic pathways involved in the breakdown of halogenated phenylacetates is crucial for designing and optimizing these bioremediation technologies.

Future Research Directions and Emerging Trends

Development of Next-Generation Analogues with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of next-generation analogues of Ethyl 2-chloro-6-fluorophenylacetate. The goal is to create new molecules with improved biological activity, greater target specificity, and reduced off-target effects. Medicinal chemists employ various strategies to achieve this, including the modification of functional groups and the exploration of different structural scaffolds.

Research into derivatives of similar core structures has demonstrated the viability of this approach. For instance, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that the addition of specific electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups on the phenyl ring can significantly influence inhibitory activity against certain enzymes. nih.gov Similarly, the synthesis of novel 1,4-dihydropyrimidine (B1237445) analogues has been achieved by starting with a chlorinated pyrimidine (B1678525) compound and introducing various substituted aromatic amines, resulting in a library of new chemical entities. malariaworld.org

These examples provide a blueprint for future work on this compound. By systematically altering the ethyl ester, the chloro, and the fluoro substituents on the phenyl ring, researchers can generate a diverse library of analogues. These new compounds would then be screened to identify candidates with superior performance characteristics, such as tighter binding to a biological target.

Table 1: Strategies for Analogue Development

| Strategy | Objective | Example from Related Research |

| Functional Group Modification | Enhance biological activity and selectivity. | Adding electron-donating or withdrawing groups to a phenyl ring to modulate enzyme inhibition. nih.gov |

| Scaffold Hopping | Discover novel chemical classes with similar activity. | Synthesizing new heterocyclic systems like 1,4-dihydropyrimidines from a chlorinated precursor. malariaworld.org |

| Bioisosteric Replacement | Improve pharmacokinetic properties or potency. | Replacing a specific functional group with another that has similar physical or chemical properties. |

Integration with Advanced Drug Delivery Technologies

The efficacy of a bioactive compound is often limited by its delivery to the target site within the body. Future research will likely explore the integration of this compound and its potent analogues with advanced drug delivery systems to overcome these limitations. These technologies aim to improve solubility, stability, and bioavailability, and to enable targeted delivery.

Green nanotechnology is an emerging field that offers promising solutions, such as the use of nanoparticle-based reagents for targeted drug delivery. laxai.com Encapsulating the compound within nanocarriers like liposomes, micelles, or polymeric nanoparticles could protect it from premature degradation, control its release profile, and potentially reduce systemic toxicity by concentrating the therapeutic agent at the site of action.

Exploring Novel Biological Targets and Mechanisms of Action

While the existing applications of this compound are established, its full biological potential may not yet be realized. Future research will focus on identifying novel biological targets and elucidating new mechanisms of action for the compound and its derivatives. This exploration is critical for discovering new therapeutic applications.

A variety of modern techniques can be employed for this purpose. High-throughput screening (HTS) allows for the rapid testing of a compound against a vast array of biological targets. Furthermore, computational approaches are invaluable; for example, molecular docking and molecular dynamics simulations have been used to identify acetylcholinesterase as a plausible target for certain dihydropyrimidine (B8664642) derivatives. malariaworld.org Research on other ethyl acetate (B1210297) derivatives has identified Protein-Tyrosine Phosphatase 1B (PTP1B) as a potential inhibitor target. amanote.com The diverse biological activities of structurally related compounds, such as the antibacterial, anticancer, and anti-inflammatory properties of thiourea (B124793) derivatives, suggest that a broad screening approach could unveil previously unknown activities for analogues of this compound. mdpi.com

Sustainable Synthesis and Green Chemistry Innovations

There is a significant and growing movement within the chemical industry to adopt more environmentally friendly manufacturing processes. researchgate.net Future research on this compound will undoubtedly focus on developing sustainable and "green" synthesis routes. The principles of green chemistry provide a framework for this innovation, emphasizing waste prevention, atom economy, use of renewable feedstocks, and energy efficiency. researchgate.net

Innovations in this area may include:

Novel Catalysts : The development and use of biomimetic catalysts, which are inspired by nature's enzymes, can lead to reactions with high selectivity and stability under milder conditions. laxai.com

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Energy Efficiency : Designing synthetic pathways that can be performed at ambient temperature and pressure, thereby reducing energy consumption. researchgate.netgoogle.com

Process Optimization : A patented method for preparing the related compound ethyl 2-chloroacetoacetate highlights a green chemistry approach that involves mild reaction conditions and reduced energy use, resulting in high product purity and yield suitable for industrial production. google.com

By incorporating these principles, the environmental footprint associated with the production of this compound can be significantly reduced.

Computational Drug Discovery and In Silico Screening

Computational methods are revolutionizing the process of drug discovery and development by making it faster, cheaper, and more targeted. In silico screening allows researchers to evaluate vast virtual libraries of compounds before committing resources to their synthesis.

Future research on this compound will heavily leverage these computational tools. Techniques that will be instrumental include:

Molecular Docking : This method predicts the preferred orientation of a molecule when bound to a target, helping to estimate its binding affinity. This has been successfully used to investigate potential mechanisms of action for related compounds. malariaworld.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed analogues.

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Density Functional Theory (DFT) : DFT methods are used to investigate the electronic properties of molecules, which can be useful for predicting reactivity and other characteristics, as demonstrated in studies on ethyl benzoate (B1203000) derivatives. researchgate.netnih.gov

By combining these computational approaches, researchers can prioritize the synthesis of analogues with the highest probability of success, streamlining the discovery pipeline and accelerating the development of new and improved compounds based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.